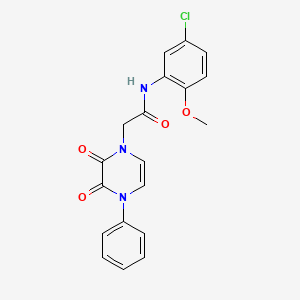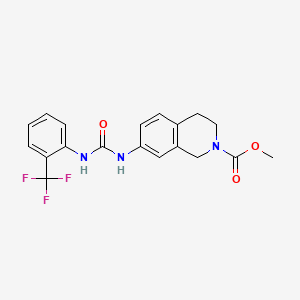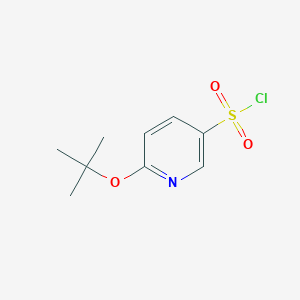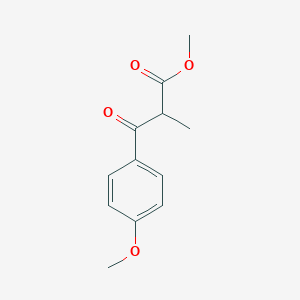![molecular formula C17H17NO2 B2675203 N-Methyl-N-[(3-phenylphenyl)methyl]oxirane-2-carboxamide CAS No. 2411273-85-1](/img/structure/B2675203.png)
N-Methyl-N-[(3-phenylphenyl)methyl]oxirane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-[(3-phenylphenyl)methyl]oxirane-2-carboxamide, commonly known as MPEP, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.
作用機序
MPEP selectively binds to the allosteric site of N-Methyl-N-[(3-phenylphenyl)methyl]oxirane-2-carboxamide, preventing its activation by glutamate. This results in a decrease in intracellular calcium levels and a reduction in downstream signaling pathways. MPEP does not affect other glutamate receptors, such as NMDA and AMPA receptors.
Biochemical and Physiological Effects
MPEP has been shown to modulate various physiological processes, including synaptic plasticity, neuronal excitability, and inflammation. It has also been shown to improve cognitive function and reduce anxiety-like behaviors in animal models. However, the exact mechanisms underlying these effects are still not fully understood.
実験室実験の利点と制限
One of the main advantages of using MPEP in lab experiments is its selectivity for N-Methyl-N-[(3-phenylphenyl)methyl]oxirane-2-carboxamide. This allows for specific modulation of this receptor without affecting other glutamate receptors. However, MPEP has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in certain experiments. Additionally, MPEP has low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for the study of MPEP. One area of interest is the development of more potent and selective N-Methyl-N-[(3-phenylphenyl)methyl]oxirane-2-carboxamide antagonists for use in clinical settings. Additionally, further research is needed to fully understand the mechanisms underlying the effects of MPEP on various physiological processes. Finally, the potential use of MPEP in combination with other drugs for the treatment of neurological and psychiatric disorders should be explored further.
In conclusion, MPEP is a selective antagonist for N-Methyl-N-[(3-phenylphenyl)methyl]oxirane-2-carboxamide that has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. Its selectivity for N-Methyl-N-[(3-phenylphenyl)methyl]oxirane-2-carboxamide makes it a valuable tool for studying the role of this receptor in physiological processes. However, further research is needed to fully understand the mechanisms underlying its effects and to develop more potent and selective N-Methyl-N-[(3-phenylphenyl)methyl]oxirane-2-carboxamide antagonists for clinical use.
合成法
The synthesis of MPEP involves the reaction of 3-phenylbenzylamine with epichlorohydrin and N-methylacetamide in the presence of a base. The product is then purified through recrystallization. The yield of the synthesis is around 60%, and the purity of the product can be as high as 98%.
科学的研究の応用
MPEP has been widely used in scientific research for its selective antagonism of N-Methyl-N-[(3-phenylphenyl)methyl]oxirane-2-carboxamide. This receptor is involved in various physiological processes, including learning and memory, synaptic plasticity, and pain modulation. MPEP has been shown to improve cognitive function and reduce anxiety-like behaviors in animal models of Alzheimer's disease and anxiety disorders. It has also been studied for its potential use in the treatment of drug addiction, depression, and schizophrenia.
特性
IUPAC Name |
N-methyl-N-[(3-phenylphenyl)methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-18(17(19)16-12-20-16)11-13-6-5-9-15(10-13)14-7-3-2-4-8-14/h2-10,16H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLCLMFBRIVDAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[(3-phenylphenyl)methyl]oxirane-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine](/img/structure/B2675120.png)
![Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate](/img/structure/B2675122.png)









![6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2675138.png)

![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoate](/img/structure/B2675142.png)